molecular formula C13H16Br2O3 B3060142 7-(3,5-Dibromophenoxy)heptanoic acid CAS No. 1820683-85-9

7-(3,5-Dibromophenoxy)heptanoic acid

Cat. No.: B3060142
CAS No.: 1820683-85-9
M. Wt: 380.07
InChI Key: MHFSWIIJPXFTQT-UHFFFAOYSA-N
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Description

7-(3,5-Dibromophenoxy)heptanoic acid is an organic compound with the molecular formula C13H16Br2O3 It is characterized by the presence of a heptanoic acid chain attached to a dibromophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-Dibromophenoxy)heptanoic acid typically involves the reaction of 3,5-dibromophenol with heptanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature range of 100-150°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

7-(3,5-Dibromophenoxy)heptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dibromo groups to less reactive species.

    Substitution: The bromine atoms in the dibromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of less reactive species with reduced bromine content.

    Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

7-(3,5-Dibromophenoxy)heptanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(3,5-Dibromophenoxy)heptanoic acid involves its interaction with specific molecular targets. The dibromophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The heptanoic acid chain may facilitate the compound’s incorporation into biological membranes, affecting cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,5-Dichlorophenoxy)heptanoic acid
  • 7-(3,5-Difluorophenoxy)heptanoic acid
  • 7-(3,5-Diiodophenoxy)heptanoic acid

Uniqueness

7-(3,5-Dibromophenoxy)heptanoic acid is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for specialized applications.

Properties

IUPAC Name

7-(3,5-dibromophenoxy)heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Br2O3/c14-10-7-11(15)9-12(8-10)18-6-4-2-1-3-5-13(16)17/h7-9H,1-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFSWIIJPXFTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)OCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401277929
Record name Heptanoic acid, 7-(3,5-dibromophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820683-85-9
Record name Heptanoic acid, 7-(3,5-dibromophenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820683-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanoic acid, 7-(3,5-dibromophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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